Gentamicinsulfate salt

Description

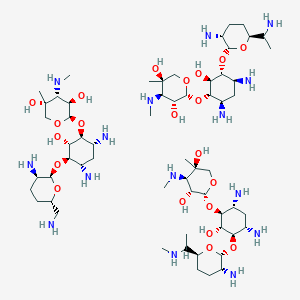

Structure

2D Structure

Properties

Molecular Formula |

C60H123N15O21 |

|---|---|

Molecular Weight |

1390.7 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |

InChI |

InChI=1S/C21H43N5O7.C20H41N5O7.C19H39N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19;1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h9-20,25-29H,5-8,22-24H2,1-4H3;8-19,25-28H,4-7,21-24H2,1-3H3;8-18,24-27H,3-7,20-23H2,1-2H3/t9?,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+;8?,9-,10+,11-,12+,13+,14-,15-,16+,17-,18-,19-,20+;8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m110/s1 |

InChI Key |

NPEFREDMMVQEPL-RWPARATISA-N |

Isomeric SMILES |

CC([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.CC([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O |

Origin of Product |

United States |

Biosynthesis, Chemical Synthesis, and Structural Elucidation in Research Contexts

Elucidation of Gentamicin (B1671437) Biosynthetic Pathways

The biosynthesis of gentamicin, a complex aminoglycoside antibiotic, is a multifaceted process carried out by the actinomycete Micromonospora echinospora. Research into its biosynthetic pathway has unveiled a series of intricate enzymatic steps and genetic controls that govern the formation of the various gentamicin components.

The genetic blueprint for gentamicin production is encoded within a dedicated gene cluster in M. echinospora. The discovery and sequencing of this gene cluster have been pivotal in deciphering the biosynthetic pathway. This cluster houses genes that code for the enzymes responsible for the synthesis of the 2-deoxystreptamine (B1221613) (2-DOS) core, the sugar moieties, and the subsequent modifications that lead to the final gentamicin complex.

The biogenesis of gentamicin shares common early steps with other 2-DOS-containing aminoglycosides. The pathway initiates from D-glucose-6-phosphate, which is converted to the central 2-DOS ring. A key enzyme in this initial phase is 2-deoxy-scyllo-inosose (B3429959) synthase, encoded by a gene homologous to btrC from the butirosin (B1197908) biosynthetic pathway. The subsequent steps involve a series of enzymes including aminotransferases, dehydrogenases, and glycosyltransferases that assemble the pseudodisaccharide and pseudotrisaccharide intermediates.

The gentamicin C complex, the major clinically utilized form, is a mixture of five related compounds: C1, C1a, C2, C2a, and C2b. The diversity of these components arises from the differential methylation of the purpurosamine ring. The genetic basis for this variation lies in the presence of specific methyltransferase genes within the cluster. For instance, the genK gene is responsible for the C-6' methylation of a key intermediate, gentamicin X2, leading to the formation of G418, a precursor for the C2, C2a, and C1 components. In contrast, the pathway leading to gentamicin C1a and C2b does not involve this C-6' methylation step. Furthermore, a methyltransferase encoded by the genL gene, located outside the main biosynthetic cluster, is responsible for the terminal 6'-N-methylation steps that convert gentamicin C1a to C2b and C2 to C1.

Four pyridoxal-5'-phosphate (PLP)-dependent enzymes, GenB1, GenB2, GenB3, and GenB4, play crucial roles in the later stages of gentamicin C biosynthesis, particularly in the complex series of reactions involving amination and epimerization at the C-6' position. GenB1 is the primary aminotransferase that converts a C-6' keto intermediate to an amine. GenB2 functions as an epimerase, converting gentamicin C2a to C2. GenB3 and GenB4 are involved in the intricate 3',4'-didehydroxylation process.

The elucidation of the gentamicin biosynthetic pathway has been achieved through a combination of genetic knockouts, in vitro enzymatic assays, and the isolation and characterization of intermediates from mutant strains. This research has led to a detailed understanding of the sequential modifications that occur.

The pathway to the gentamicin C complex branches at the intermediate gentamicin X2. This compound can either be C-methylated at the 6'-position by the radical S-adenosylmethionine (SAM) enzyme GenK to form G418, or it can be directly oxidized at the 6'-position by the dehydrogenase GenQ. These two routes lead to the formation of the different components of the gentamicin C complex.

The conversion of the 6'-hydroxyl group to an amino group is a critical step and involves the action of the dehydrogenase GenQ and the aminotransferase GenB1. These enzymes work in tandem to first oxidize the alcohol to a ketone and then facilitate the transamination to introduce the amino group, forming the intermediates JI-20A (from gentamicin X2) and JI-20B (from G418).

A particularly complex part of the biosynthesis is the 3',4'-didehydroxylation, which is a hallmark of the gentamicin C components and is crucial for their activity against certain resistant bacteria. This process is initiated by the phosphorylation of the 3'-hydroxyl group by the phosphotransferase GenP. Subsequently, the PLP-dependent enzymes GenB3 and GenB4 catalyze a series of reactions, including dehydration and reduction, to remove the 3'- and 4'-hydroxyl groups.

The table below summarizes some of the key enzymes and their functions in the gentamicin biosynthetic pathway.

| Enzyme | Function | Substrate(s) | Product(s) |

| GenK | C-6' methylation | Gentamicin X2 | G418 |

| GenQ | C-6' dehydrogenation | Gentamicin X2, G418 | 6'-dehydro-gentamicin X2, 6'-dehydro-G418 |

| GenB1 | C-6' transamination | 6'-dehydro-gentamicin X2, 6'-dehydro-G418 | JI-20A, JI-20B |

| GenP | 3'-O-phosphorylation | JI-20A, JI-20B | 3'-phospho-JI-20A, 3'-phospho-JI-20B |

| GenB2 | C-6' epimerization | Gentamicin C2a | Gentamicin C2 |

| GenB3 | Didehydroxylation | 3'-phospho-JI-20A, 3'-phospho-JI-20B | Intermediates leading to C1a and C2a |

| GenB4 | Didehydroxylation | Intermediates from GenB3 action | Gentamicin C1a, C2a |

| GenL | 6'-N-methylation | Gentamicin C1a, C2 | Gentamicin C2b, C1 |

The detailed knowledge of the gentamicin biosynthetic pathway has opened avenues for metabolic engineering of M. echinospora to alter the production of specific gentamicin components. This is of significant interest as certain minor components may have improved therapeutic properties or serve as precursors for semisynthetic antibiotics.

One successful strategy has been the targeted inactivation of key genes to block specific branches of the pathway, leading to the accumulation of desired intermediates or final products. For example, knocking out the genK gene prevents the C-6' methylation of gentamicin X2, thereby shunting the biosynthetic flux towards the production of gentamicin C1a and C2b. mdpi.com Further inactivation of the genL gene in a genK mutant strain can lead to the exclusive production of gentamicin C1a, which is a precursor for the semisynthetic antibiotic etimicin. mdpi.com

Another approach involves the heterologous expression of genes from other aminoglycoside biosynthetic pathways to create novel hybrid compounds. For instance, introducing genes from the kanamycin (B1662678) biosynthetic pathway into a gentamicin-producing strain has been explored to modify the sugar moieties of the gentamicin scaffold. This combinatorial biosynthesis approach has the potential to generate a wide range of novel aminoglycoside structures with potentially improved activities or reduced toxicities.

Chemical Synthesis and Derivatization Approaches for Gentamicin Sulfate (B86663) Salt

The chemical synthesis of gentamicin and its analogs is a formidable challenge due to the complex stereochemistry, the presence of multiple amino and hydroxyl groups requiring orthogonal protection strategies, and the formation of glycosidic bonds with specific stereocontrol.

The de novo total synthesis of the major components of the gentamicin C complex is an exceptionally challenging endeavor that has been sparingly reported in the literature. Most synthetic efforts have focused on the synthesis of minor components or have started from advanced intermediates derived from other natural products, such as sisomicin.

A full total synthesis would require the stereoselective construction of the three constituent rings: the 2-deoxystreptamine core, the garosamine (B1245194) sugar, and the purpurosamine sugar. The key challenges include:

Stereocontrol: The gentamicin molecule contains numerous stereocenters, and their precise control during synthesis is paramount.

Protecting Group Strategy: The multiple amino and hydroxyl groups with similar reactivity necessitate a complex and carefully planned protecting group strategy to allow for regioselective modifications.

Glycosylation: The formation of the α-glycosidic linkages between the sugar moieties and the 2-deoxystreptamine core with high stereoselectivity is a significant hurdle.

While a complete de novo synthesis of the major gentamicin C components is not commonly undertaken, the synthesis of minor components like gentamicin B1 and X2 has been achieved. nih.gov These syntheses often start from a more readily available aminoglycoside, such as sisomicin, which is chemically modified to create a suitable acceptor molecule. This acceptor is then glycosylated with a protected sugar donor to form the desired pseudotrisaccharide. For example, the synthesis of gentamicin X2 has been accomplished by glycosylating a protected garamine (B8066852) derivative with a 2-azido-2-deoxyglucosyl donor. nih.gov

The challenges associated with the total synthesis of complex aminoglycosides like gentamicin have spurred the development of innovative synthetic methodologies in carbohydrate chemistry, including new glycosylation methods and protecting group strategies.

Semisynthesis, which involves the chemical modification of the naturally produced gentamicin complex or its individual components, is a more practical and widely used approach for generating novel analogs for research and therapeutic development. The goal of these modifications is often to overcome bacterial resistance mechanisms, reduce toxicity, or improve pharmacokinetic properties.

A primary target for semisynthetic modification is the N-1 amino group of the 2-deoxystreptamine ring. Acylation of this group with moieties like the (S)-4-amino-2-hydroxybutyryl (AHB) group has been a successful strategy in the development of other aminoglycosides like amikacin (B45834) and isepamicin (B1207981) (derived from gentamicin B). nih.gov These modifications can sterically hinder the action of aminoglycoside-modifying enzymes, which are a major cause of clinical resistance.

Another area of focus is the modification of the 6'-amino group. Enzymatic and chemical methods have been used to introduce various acyl groups at this position to generate novel analogs with altered biological activities. nih.gov The promiscuity of some aminoglycoside biosynthetic enzymes, such as the 3''-N-methyltransferase GenN, has also been exploited to create hybrid aminoglycosides by acting on substrates from other aminoglycoside families. nih.gov

The generation of a library of semisynthetic gentamicin analogs allows for detailed structure-activity relationship (SAR) studies. By systematically modifying different positions on the gentamicin scaffold and evaluating the antibacterial activity and toxicity of the resulting compounds, researchers can gain insights into the key structural features required for biological activity and identify new leads for the development of improved aminoglycoside antibiotics. nih.gov

Molecular Mechanisms of Action of Gentamicin Sulfate Salt

Ribosomal Binding and Inhibition of Bacterial Protein Synthesis

The principal mechanism of action for gentamicin (B1671437) sulfate (B86663) is the inhibition of bacterial protein synthesis by binding to the bacterial ribosome. wikipedia.orgcapricorn-scientific.combio-world.combiocompare.compfizer.com Specifically, it targets the 30S ribosomal subunit, a crucial component of the protein synthesis machinery. capricorn-scientific.comscbt.comivfstore.comidealmedical.co.zapatsnap.com This interaction is irreversible and leads to a cascade of events that are detrimental to the bacterial cell. bio-world.com

Specific Interactions with Bacterial Ribosomal RNA (rRNA)

Gentamicin's binding to the ribosome is not arbitrary; it establishes specific and critical contacts with the 16S ribosomal RNA (rRNA), a key structural and functional component of the 30S subunit. wikipedia.orgdrugbank.com Structural studies have revealed that aminoglycosides, including gentamicin, bind to helix 44 (h44) of the 16S rRNA, near the aminoacyl-tRNA (A-site). drugbank.comresearchgate.net This interaction alters the conformation of the ribosome, affecting the interplay between h44 and h45. drugbank.com The binding is characterized by electrostatic interactions between the positively charged amino groups of the gentamicin molecule and the negatively charged phosphate (B84403) backbone of the rRNA. mdpi.com

The three components of the gentamicin C complex (C1a, C1, and C2) all protect the same bases of the 16S rRNA from chemical modification, indicating a common binding mode. embopress.org These interactions are crucial for the high-affinity binding that underpins gentamicin's antibacterial activity.

Identification of Precise Binding Sites on the 16S rRNA A-site

The binding site of gentamicin on the 16S rRNA has been pinpointed with high resolution. It nestles into a specific pocket within the A-site of the decoding region. core.ac.uk This pocket is formed by the A1408•A1493 base pair and the bulged nucleotide A1492. researchgate.netcore.ac.uk

Key interactions include:

Displacement of Adenosine (B11128) Residues: Gentamicin binding forces two universally conserved adenosine residues, A1492 and A1493, out of helix 44. wikipedia.orgdrugbank.com This conformational change mimics the state the ribosome adopts when a correct (cognate) match between the messenger RNA (mRNA) codon and the transfer RNA (tRNA) anticodon occurs. wikipedia.org

Specific Contacts: Rings I and II of the gentamicin molecule direct specific interactions with the RNA. embopress.org Ring III, which is a distinguishing feature of the gentamicin subclass of aminoglycosides, also forms specific contacts with conserved base pairs. embopress.org Chemical probing experiments show that binding of gentamicin C components protects bases G1494 and A1408 from modification. embopress.org

These precise interactions stabilize a conformation that is usually associated with accurate decoding, but in the presence of gentamicin, this stabilization occurs irrespective of the correctness of the codon-anticodon pairing.

Mechanisms of Translational Misreading and Premature Termination of Polypeptide Synthesis

The binding of gentamicin sulfate to the 16S rRNA A-site has profound consequences for the fidelity and efficiency of protein synthesis.

Translational Misreading: By locking the A-site into a "cognate-like" conformation, gentamicin significantly lowers the ribosome's ability to discriminate between correct and incorrect aminoacyl-tRNAs. wikipedia.org This leads to the frequent incorporation of wrong amino acids into the growing polypeptide chain, a phenomenon known as codon misreading. wikipedia.orgivfstore.comidealmedical.co.zapatsnap.commdpi.com The resulting proteins are often non-functional, misfolded, and can aggregate within the cell, contributing to bacterial death. wikipedia.orgpatsnap.com

Premature Termination: Besides causing misreading, gentamicin can also lead to the premature termination of protein synthesis. patsnap.comacs.org This results in the production of truncated, non-functional proteins. nih.gov

A secondary binding site on the 23S rRNA in helix 69 has also been proposed, which may contribute to the inhibition of ribosome recycling. wikipedia.orgdrugbank.com

Bacterial Membrane Interaction and Cellular Uptake Mechanisms

Before gentamicin sulfate can reach its ribosomal target, it must first traverse the bacterial cell envelope. This process involves a crucial interaction with the bacterial membrane and subsequent active transport into the cytoplasm.

Role of Outer Membrane Permeabilization in Gram-Negative Bacteria

In Gram-negative bacteria, the outer membrane presents a significant barrier to many antibiotics. pnas.org Gentamicin, being a polycationic molecule, initiates its entry by interacting with the negatively charged components of the outer membrane, such as lipopolysaccharides (LPS). drugbank.comnih.gov

This interaction has several key effects:

Displacement of Divalent Cations: Gentamicin displaces natural divalent cations like magnesium (Mg2+) and calcium (Ca2+), which normally stabilize the LPS layer by cross-linking adjacent molecules. ivfstore.comidealmedical.co.zadrugbank.comscientificlabs.comasm.org

Membrane Destabilization: The displacement of these cations destabilizes the outer membrane, increasing its permeability. ivfstore.comidealmedical.co.zadrugbank.comscientificlabs.com This creates transient holes or pores in the cell surface. ivfstore.comidealmedical.co.zascientificlabs.com

Self-Promoted Uptake: This initial permeabilization allows more gentamicin molecules to enter the periplasmic space, a process often referred to as self-promoted uptake. hres.ca Studies have shown that gentamicin can permeabilize the outer membrane to other molecules, like lysozyme (B549824), and that this action is independent of its effects in the cytoplasm. nih.govasm.org This permeabilizing effect can be inhibited by the presence of excess Mg2+. asm.orgnih.gov

Active Transport Mechanisms for Intracellular Accumulation

Once in the periplasm, gentamicin must cross the inner cytoplasmic membrane to reach the ribosomes. This transport is an active, energy-dependent process. drugbank.comnih.govhres.ca

The uptake of gentamicin across the inner membrane occurs in distinct phases:

Energy-Dependent Phase I (EDP-I): A limited amount of gentamicin is transported into the cytoplasm, a process that relies on the cell's metabolic energy, specifically the proton-motive force. drugbank.com This initial entry allows the antibiotic to begin inhibiting protein synthesis.

Energy-Dependent Phase II (EDP-II): The mistranslated proteins produced as a result of initial ribosomal inhibition can be inserted into the cytoplasmic membrane, further disrupting its integrity. drugbank.com This leads to a rapid and massive accumulation of gentamicin within the cell, amplifying the inhibition of protein synthesis and ultimately leading to cell death. drugbank.com

This energy-dependent transport is also oxygen-dependent, which explains why aminoglycosides like gentamicin are generally not effective against anaerobic bacteria. drugbank.comnih.gov Pinocytosis is also cited as a mechanism for the uptake of free gentamicin. mdpi.com

Ancillary Cellular Effects in Bacteria

A significant ancillary effect of gentamicin is its ability to stimulate the production of cytotoxic reactive oxygen species (ROS) within bacteria. pnas.orgresearchgate.net This process is thought to contribute to cellular damage and death. The proposed mechanism for ROS generation involves the interaction of gentamicin with iron. Gentamicin can form a redox-active chelate with iron, which facilitates the generation of free radicals. nih.govnih.gov

Research has shown that aminoglycosides like gentamicin can participate in the formation of ternary complexes with iron ions (Fe²⁺/Fe³⁺) and bacterial lipids, such as phosphatidylinositol 4,5-bisphosphate, a component of cell membranes. acs.orgresearchgate.net This complex is capable of catalyzing the formation of ROS. acs.orgresearchgate.net The process can enhance the production of superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov In the presence of a metal catalyst like iron, these species can interact to form the highly destructive hydroxyl radical (•OH) through the Fenton reaction. nih.govfrontiersin.orgloinc.org This cascade of oxidative damage can harm vital cellular components, including DNA, proteins, and lipids. frontiersin.org

However, the role of ROS as a primary killing mechanism is a subject of some scientific debate. Certain studies have observed that gentamicin treatment results in only a minimal increase in ROS in some bacteria, such as Escherichia coli, suggesting that other factors like the disruption of the proton motive force may be more critical for its lethal action under certain conditions. researchgate.net Furthermore, some research on isolated mitochondria has indicated that gentamicin may actually decrease mitochondrial ROS production, suggesting that the observed increase in cellular ROS likely originates from non-mitochondrial sources, such as the aforementioned gentamicin-iron complexes. frontiersin.org

Table 1: Research Findings on Gentamicin-Induced ROS Generation

| Finding | Organism/System Studied | Key Implication | Reference(s) |

| Forms ternary complexes with iron and lipids, catalyzing ROS formation. | In vitro assays, ESI-MS | Provides a direct chemical mechanism for gentamicin's role in generating ROS. | acs.orgresearchgate.net |

| Enhances the generation of superoxide anion and hydrogen peroxide from renal cortical mitochondria. | Rat renal cortical mitochondria | Suggests that gentamicin can induce oxidative stress by affecting cellular organelles. | nih.gov |

| Stimulates free radical formation, a process that can be suppressed by iron chelators. | Neutrophils, lymphoblastoid cells, cell-free enzymatic systems | Demonstrates that iron is a critical component in gentamicin-mediated ROS production. | nih.gov |

| Induces the production of hydroxyl radicals via the Fenton reaction. | Salmonella, in vitro systems | Links gentamicin to the production of the most potent ROS, which causes significant cellular damage. | frontiersin.orgloinc.org |

| Elicits only a minimal increase in ROS in aerobically grown E. coli. | Escherichia coli | Challenges the universality of ROS as the primary bactericidal mechanism, suggesting other effects are also at play. | researchgate.net |

Gentamicin sulfate salt significantly compromises the structural integrity and permeability of the bacterial cell wall, particularly the outer membrane of Gram-negative bacteria. patsnap.comelabscience.com This action represents a crucial, early step in its bactericidal process, facilitating its own uptake into the cell. drugbank.com

As a polycationic molecule, gentamicin interacts electrostatically with negatively charged components on the bacterial surface. drugbank.com In Gram-negative bacteria, the primary target for this interaction is the lipopolysaccharide (LPS) layer of the outer membrane. drugbank.comnih.gov The stability of the LPS layer is highly dependent on divalent cations, primarily magnesium (Mg²⁺) and calcium (Ca²⁺), which form ionic bridges between adjacent LPS molecules.

Gentamicin competes with and displaces these essential divalent cations from their binding sites on the LPS. asm.orgnih.govnih.gov This displacement disrupts the cross-linking of the LPS molecules, leading to a destabilization of the outer membrane. The consequence is a significant increase in membrane permeability, which can involve the formation of transient pores or fissures. patsnap.comdrugbank.com This disruption not only weakens the bacterium's primary defense barrier but also facilitates the passage of gentamicin across the outer membrane and into the periplasmic space, from where it can be transported into the cytoplasm to reach its ribosomal target. asm.orgnih.govnih.gov Studies have shown that this permeabilizing effect is independent of the subsequent inhibition of protein synthesis. nih.gov

Table 2: Research Findings on Gentamicin's Impact on the Bacterial Cell Wall

| Finding | Organism/System Studied | Key Implication | Reference(s) |

| Binds electrostatically to negatively charged lipopolysaccharides (LPS) and phospholipids. | Gram-negative bacteria | Identifies the initial point of contact and interaction between gentamicin and the bacterial outer membrane. | drugbank.com |

| Displaces divalent cations (Mg²⁺) from the outer membrane. | Pseudomonas aeruginosa | Explains the mechanism of outer membrane destabilization, as these cations are crucial for LPS integrity. | asm.orgnih.govnih.gov |

| Increases outer membrane permeability to other molecules, such as lysozyme and nitrocefin. | Pseudomonas aeruginosa | Confirms that gentamicin creates openings in the outer membrane, compromising its barrier function. | asm.orgnih.gov |

| Binding to LPS is correlated with the type of LPS present (A band vs. B band). | Pseudomonas aeruginosa LPS isogenic derivatives | Shows that the specific structure of LPS can influence the extent of gentamicin binding and subsequent cell killing. | nih.gov |

| Disrupts the integrity of the bacterial cell membrane, leading to leakage of intracellular contents. | General bacterial models | Highlights a direct damaging effect that contributes to the overall bactericidal action. | patsnap.com |

Molecular Mechanisms of Bacterial Resistance to Gentamicin Sulfate Salt

Enzymatic Modification of Gentamicin (B1671437)

The most prevalent mechanism of acquired resistance to gentamicin is its enzymatic inactivation by aminoglycoside-modifying enzymes (AMEs). mjima.orgresearchgate.net These enzymes catalyze the covalent addition of chemical groups to the gentamicin molecule, which sterically hinders its binding to the 16S rRNA within the bacterial ribosome's 30S subunit. creative-diagnostics.commdpi.com This modification renders the antibiotic unable to disrupt protein synthesis, leading to bacterial survival and proliferation. creative-diagnostics.comresearchgate.net AMEs are broadly classified into three main families based on the type of chemical modification they catalyze.

Aminoglycoside Phosphotransferases (APHs)

Aminoglycoside phosphotransferases (APHs) inactivate gentamicin by catalyzing the phosphorylation of its hydroxyl groups, using adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor. researchgate.netmdpi.com This addition of a phosphate group introduces a significant structural and electrostatic change, preventing the antibiotic from effectively binding to its ribosomal target. researchgate.net Different APH enzymes exhibit varying substrate specificities. For example, APH(2") enzymes are known to phosphorylate a wide range of aminoglycosides, including gentamicin, and are considered clinically significant resistance determinants in Gram-positive bacteria. mdpi.comnih.gov

Aminoglycoside Nucleotidyltransferases (ANTs)

Aminoglycoside nucleotidyltransferases (ANTs), also known as adenylyltransferases, mediate resistance by transferring an adenylyl group from ATP to a hydroxyl group on the gentamicin molecule. researchgate.netmdpi.com This adenylylation significantly alters the antibiotic's structure, preventing its interaction with the ribosome. researchgate.net The ANT(2")-Ia enzyme, for example, is capable of modifying gentamicin, along with other aminoglycosides like tobramycin (B1681333) and kanamycin (B1662678). mdpi.comfrontiersin.org Genes encoding ANT enzymes are often found on mobile genetic elements such as plasmids and transposons, contributing to their dissemination. mdpi.com

Genetic Determinants and Horizontal Gene Transfer of Modifying Enzymes

The genes encoding AMEs are frequently located on mobile genetic elements (MGEs) such as plasmids, transposons, and integrons. researchgate.netmdpi.comnih.gov This localization on MGEs is a critical factor in the rapid and widespread dissemination of gentamicin resistance among bacterial populations. creative-diagnostics.comfrontiersin.org Horizontal gene transfer (HGT) is the primary mechanism by which these resistance genes are exchanged between different bacteria, even across species and genera. frontiersin.orgacademicjournals.org The main processes of HGT include:

Conjugation: The transfer of plasmids carrying AME genes from a donor to a recipient bacterium through direct cell-to-cell contact. creative-diagnostics.comacademicjournals.org

Transformation: The uptake of naked DNA containing AME genes from the environment by competent bacteria. creative-diagnostics.com

Transduction: The transfer of AME genes from one bacterium to another via bacteriophages (viruses that infect bacteria). creative-diagnostics.comfrontiersin.org

The presence of AME genes on integrons, which are genetic platforms that can capture and express gene cassettes, further accelerates the accumulation and spread of multiple resistance determinants. creative-diagnostics.com This often leads to multidrug-resistant phenotypes, where bacteria are resistant not only to gentamicin but also to other classes of antibiotics. researchgate.net

Alterations in Ribosomal Target Sites

While enzymatic modification is the most common resistance strategy, alterations in the bacterial ribosome, the target of gentamicin, can also confer resistance. creative-diagnostics.comnih.gov Gentamicin binds to a specific site on the 16S rRNA component of the 30S ribosomal subunit, disrupting protein synthesis. creative-diagnostics.comyeasenbio.comsigmaaldrich.com Changes in this binding site can reduce the antibiotic's affinity, thereby diminishing its inhibitory effect.

Methylation of 16S rRNA

A significant mechanism of target site modification is the methylation of specific nucleotides within the 16S rRNA. mednexus.org This process is catalyzed by 16S rRNA methyltransferases (16S-RMTases), which add a methyl group to the antibiotic's binding site on the ribosome. oup.com This methylation event sterically hinders the binding of gentamicin and other aminoglycosides, leading to high-level resistance. oup.comasm.org

For instance, the methylation of guanine (B1146940) at position 1405 (G1405) or adenine (B156593) at position 1408 (A1408) in the A-site of the 16S rRNA are well-characterized mechanisms. oup.comasm.orgpsu.edu The genes encoding these 16S-RMTases, such as armA and rmt genes, are often located on plasmids and can be transferred horizontally, contributing to the spread of high-level aminoglycoside resistance among clinically important pathogens. oup.comasm.orgsci-hub.se The presence of these methyltransferases can confer resistance to a broad range of aminoglycosides, including gentamicin, amikacin (B45834), and tobramycin. oup.comasm.org

Data Tables

Table 1: Major Aminoglycoside-Modifying Enzymes Conferring Gentamicin Resistance

| Enzyme Family | Mechanism of Action | Example Enzymes |

| Aminoglycoside Acetyltransferases (AACs) | Acetylation of amino groups | AAC(3), AAC(6') |

| Aminoglycoside Phosphotransferases (APHs) | Phosphorylation of hydroxyl groups | APH(2") |

| Aminoglycoside Nucleotidyltransferases (ANTs) | Adenylylation of hydroxyl groups | ANT(2")-Ia |

Table 2: Mechanisms of Horizontal Gene Transfer for Gentamicin Resistance Genes

| Mechanism | Description |

| Conjugation | Transfer of plasmids via direct cell-to-cell contact. |

| Transformation | Uptake of free DNA from the environment. |

| Transduction | Transfer of genes by bacteriophages. |

Table 3: Ribosomal Target Site Alteration Leading to Gentamicin Resistance

| Alteration | Mechanism | Key Enzymes/Genes |

| 16S rRNA Methylation | Methylation of nucleotides in the antibiotic binding site. | 16S rRNA methyltransferases (armA, rmt genes) |

Mutations in Ribosomal Proteins (e.g., rpsL)

The primary target of gentamicin is the bacterial ribosome, specifically the 30S subunit, where it binds to the 16S rRNA and disrupts protein synthesis. creative-diagnostics.com However, mutations in the genes encoding ribosomal proteins can alter the structure of the ribosome, thereby reducing the binding affinity of gentamicin and conferring resistance.

One of the most well-characterized mutations occurs in the rpsL gene, which encodes the ribosomal protein S12. creative-diagnostics.combiorxiv.org Alterations in this protein can lead to a hyperaccurate or "error-restrictive" phenotype, counteracting the misreading of the genetic code induced by aminoglycosides. nih.govplos.org Specific point mutations in rpsL have been shown to confer resistance to streptomycin, and while they may not always directly result in high-level gentamicin resistance on their own, they can serve as a stepping stone for the evolution of resistance to other aminoglycosides. biorxiv.orgnih.govnih.gov For instance, mutations at codon 88 of the rpsL gene in Borrelia burgdorferi have been identified in streptomycin-selected mutants. nih.govasm.org While these mutants showed high resistance to streptomycin, their susceptibility to gentamicin was only slightly decreased. asm.org In Mycobacterium tuberculosis, mutations in codons 43 and 88 of the rpsL gene are predominant in streptomycin-resistant strains. brieflands.com

It's important to note that the impact of rpsL mutations on gentamicin susceptibility can vary between bacterial species and even between different mutations within the same gene. plos.org Some studies suggest that the interplay between S12 mutations and gentamicin is more about the functional antagonism between the hyperaccurate ribosome and the misreading induced by the drug, rather than a direct effect on drug binding. plos.org

Table 1: Examples of rpsL Mutations and their Association with Aminoglycoside Resistance

| Bacterial Species | Gene | Mutation (Codon) | Associated Resistance | Reference |

| Borrelia burgdorferi | rpsL | K88R, K88E | Streptomycin | nih.govasm.org |

| Mycobacterium tuberculosis | rpsL | 43, 88 | Streptomycin | brieflands.com |

| Escherichia coli | rpsL | Various | Streptomycin | nih.gov |

| Campylobacter coli | rpsL | Various | Streptomycin | nih.gov |

Efflux Pump Systems

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.govtandfonline.com This mechanism effectively reduces the intracellular concentration of the drug, preventing it from reaching its target and exerting its antimicrobial effect. creative-diagnostics.com Overexpression of these pumps is a significant contributor to multidrug resistance (MDR) in many pathogenic bacteria. nih.govnih.gov

Several families of efflux pumps have been identified, with the Resistance-Nodulation-Division (RND) family being of particular clinical importance in Gram-negative bacteria due to its association with MDR. nih.govmdpi.com In Acinetobacter baumannii, the AdeABC and AdeIJK efflux pumps, both belonging to the RND family, have been shown to confer resistance to a variety of antibiotics, including gentamicin. nih.gov Similarly, in Pseudomonas aeruginosa, the MexXY-OprM efflux system is a key player in aminoglycoside resistance. asm.org

The AcrAB-TolC system is a well-characterized RND-type efflux pump in Escherichia coli and other Enterobacteriaceae that plays a crucial role in intrinsic and acquired resistance to a broad spectrum of antimicrobial agents, including gentamicin. creative-diagnostics.comnih.gov This complex spans the entire bacterial cell envelope, with AcrB being the inner membrane transporter, AcrA the periplasmic membrane fusion protein, and TolC the outer membrane channel. oup.com

The AcrAB-TolC pump actively captures and expels gentamicin from the periplasm, thereby preventing its entry into the cytoplasm where it would interact with the ribosome. creative-diagnostics.com Studies have shown that overexpression of the acrAB genes leads to increased resistance to gentamicin. oup.com While gentamicin is a substrate for this pump, other efflux systems can also contribute to gentamicin resistance in different bacterial species. For example, in Pseudomonas aeruginosa, the AmrAB-OprA system has been identified as an efflux pump that contributes to aminoglycoside impermeability. nih.gov

Table 2: Examples of Efflux Pumps Involved in Gentamicin Resistance

| Bacterial Species | Efflux Pump System | Pump Family | Reference |

| Escherichia coli | AcrAB-TolC | RND | creative-diagnostics.comnih.gov |

| Acinetobacter baumannii | AdeABC, AdeIJK | RND | nih.gov |

| Pseudomonas aeruginosa | MexXY-OprM | RND | asm.org |

| Pseudomonas aeruginosa | AmrAB-OprA | RND | nih.gov |

The expression of efflux pump genes is tightly controlled by a complex network of regulatory proteins, which can either activate or repress their transcription. researchgate.netresearchgate.net This regulation allows bacteria to modulate the level of efflux pump production in response to environmental cues, such as the presence of antibiotics. tandfonline.com Mutations in these regulatory genes can lead to the constitutive overexpression of efflux pumps, resulting in stable, high-level antibiotic resistance. tandfonline.com

The expression of the acrAB operon, for instance, is controlled by both local and global regulatory systems. nih.gov The local repressor, AcrR, binds to the operator region of the acrAB operon, preventing its transcription. oup.comresearchgate.net Global regulators, such as MarA, SoxS, and Rob, can activate the expression of acrAB in response to various stress signals. oup.comresearchgate.net In Salmonella, the transcriptional activator RamA is the primary regulator of acrAB expression. researchgate.netbham.ac.uk The expression of these global regulators is, in turn, controlled by other proteins like MarR and SoxR. researchgate.net Furthermore, two-component regulatory systems, such as EvgAS and PhoQP, have also been implicated in the control of acrAB and tolC expression. micropspbgmu.ru

In Pseudomonas aeruginosa, the expression of the MexXY efflux pump is induced by the presence of aminoglycosides and is regulated by repressors like MexZ and the ParRS two-component system. researchgate.net

Reduced Cellular Uptake Mechanisms

For gentamicin to be effective, it must first cross the bacterial cell envelope to reach its ribosomal target. Bacteria have evolved mechanisms to limit this uptake, thereby reducing the intracellular concentration of the antibiotic. These mechanisms primarily involve alterations to the outer membrane permeability and the active transport systems responsible for drug entry. nih.govnih.gov

The outer membrane of Gram-negative bacteria serves as a selective barrier, and porins are protein channels that facilitate the passage of small, hydrophilic molecules, including some antibiotics. creative-diagnostics.commdpi.com Changes in the number or function of these porins can significantly reduce the permeability of the outer membrane to gentamicin. creative-diagnostics.comasm.org

In Escherichia coli, porins like OmpF and OmpC are thought to play a role in the entry of aminoglycosides. nih.gov While the deletion of a single major porin gene may not lead to a significant increase in resistance, the combined deletion of both ompF and ompC has been shown to reduce susceptibility to gentamicin. biorxiv.org Some studies have also indicated that changes in the transverse electric field within the OmpC pore, without altering its diameter, can decrease the permeability of gentamicin. acs.org In Pseudomonas aeruginosa, which has a naturally less permeable outer membrane than E. coli, the role of specific porins in gentamicin uptake is still being investigated, though some evidence suggests that gentamicin can permeate the wild-type outer membrane efficiently without relying solely on porin-mediated entry. pnas.orgasm.org

The uptake of aminoglycosides across the bacterial inner membrane is an energy-dependent process. While the exact mechanisms are not fully elucidated, it is understood to occur in distinct phases. Alterations in the components of these active transport systems can lead to impaired gentamicin uptake. nih.gov

In some cases, resistance can arise from a general decrease in the energy-dependent phases of aminoglycoside uptake. nih.gov For example, in a study on Enterococcus faecalis, a mutant with intermediate-level gentamicin resistance showed impaired accumulation of the antibiotic, which was only partially reversible by an uncoupler agent, suggesting an alteration in the energy-dependent transport system. nih.gov While specific transporters have not been definitively identified for gentamicin in all bacteria, it is clear that interference with the active transport process is a viable strategy for bacterial resistance.

Biofilm-Mediated Resistance Mechanisms

Biofilms are structured communities of bacterial cells enclosed in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to a surface. ubc.ca This mode of growth provides significant protection to bacteria, rendering them much more resistant to antimicrobial agents compared to their free-swimming, planktonic counterparts. mdpi.com The mechanisms behind this heightened resistance are multifaceted, involving a combination of physical barriers and altered physiological states within the biofilm community. frontiersin.orgfrontiersin.org For Gentamicin sulfate (B86663) salt, a potent aminoglycoside antibiotic, its efficacy can be severely diminished by these biofilm-specific strategies.

The EPS matrix is a complex mixture of polysaccharides, proteins, lipids, and extracellular DNA (eDNA) that provides the structural integrity of the biofilm. pjoes.comwikipedia.org This matrix plays a direct role in resistance to gentamicin primarily by acting as a protective barrier that limits the antibiotic's access to the bacterial cells within. mdpi.comnih.govnih.gov

One of the primary mechanisms of this protection is through direct interaction and sequestration. Gentamicin is a highly positively charged molecule. ubc.ca Many components of the EPS, such as the exopolysaccharide alginate and eDNA, are negatively charged. ubc.canih.govfrontiersin.org This difference in charge leads to strong electrostatic interactions, where the cationic gentamicin molecules are bound and sequestered by the anionic components of the matrix. ubc.cafrontiersin.org This process effectively prevents the antibiotic from penetrating deeper into the biofilm and reaching its cellular target, the ribosome. ubc.caresearchgate.net Studies have shown that the high productivity of negatively charged alginate can significantly delay the transport rate of aminoglycosides through the biofilm structure. pjoes.com The enzymatic degradation of EPS components, such as with alginate lyase, has been shown to render biofilms more susceptible to antibiotics, highlighting the crucial role of the matrix in this protective mechanism. ubc.ca

Furthermore, the EPS matrix acts as a diffusion barrier, physically slowing the penetration of antimicrobial agents. pjoes.comwikipedia.org The dense, viscous nature of the matrix means that for gentamicin to reach cells in the deeper layers of the biofilm, it must diffuse through this complex web of polymers. This process can prevent the antibiotic from reaching bactericidal concentrations throughout the entire biofilm community. nih.gov Functional groups on the exopolysaccharides can react with antimicrobial agents, further preventing their diffusion to the cytoplasm. pjoes.com

Research on Pseudomonas aeruginosa has illustrated the complexity of EPS-mediated resistance. In one study, different mutant strains with altered EPS compositions showed varying levels of susceptibility to gentamicin. The findings indicated that specific carbohydrate compositions within the EPS could significantly influence resistance levels.

| Bacterial Strain | Relevant Genotype/Phenotype | Approximate Survival Rate (%) with Gentamicin | Key Finding |

|---|---|---|---|

| Wild-Type (MPAO1) | Standard EPS production | 31% | Demonstrates baseline biofilm tolerance to gentamicin. |

| mucA Mutant | Overproduces alginate (mucoid phenotype) | 27% | Showed similar susceptibility to the wild-type, suggesting that while alginate binds gentamicin, its overproduction alone didn't confer higher resistance in this context. |

| algA Mutant | Alginate-deficient | 75% | Exhibited significantly higher resistance, suggesting that other EPS components (potentially uronic acids) may play a more dominant role in sequestering gentamicin in this strain. |

Beyond the physical barrier of the EPS, the unique physiological conditions within a biofilm create a population of bacteria that is intrinsically less susceptible to antibiotics like gentamicin. This state is often referred to as "tolerance," a transient ability to survive antibiotic exposure without any genetic change. frontiersin.orgmicrobialcell.com

Biofilms are characterized by steep chemical gradients. nih.gov Bacteria in the deeper, more established layers of a biofilm often face limitations in nutrients and oxygen. frontiersin.orgfrontiersin.org This environment forces them into a much slower-growing or metabolically inactive state compared to planktonic cells or those on the biofilm's surface. mdpi.comfrontiersin.org Since aminoglycosides like gentamicin primarily target protein synthesis, a process highly active in rapidly dividing cells, their bactericidal effect is significantly reduced against these slow-growing or dormant bacteria. ubc.canih.gov

A critical aspect of this physiological heterogeneity is the formation of "persister cells." These are a small subpopulation of dormant, phenotypic variants that are highly tolerant to lethal concentrations of antibiotics. frontiersin.orgnih.govmdpi.com Persister cells are not genetically resistant; they are in a state of metabolic inactivity that allows them to survive antibiotic onslaughts. nih.gov Once the antibiotic pressure is removed, these cells can resume growth and repopulate the biofilm. nih.gov The biofilm environment is known to foster a higher proportion of persister cells compared to planktonic cultures. nih.govfrontiersin.org For gentamicin, the tolerance of persister cells is specifically linked to their low membrane potential. The uptake of aminoglycosides into the bacterial cell is an energy-dependent process that requires a proton motive force, which is largely absent in these metabolically dormant cells. nih.gov

Various stress responses, widely conserved in bacteria, are also activated within the stressful microenvironments of the biofilm and contribute to antibiotic tolerance. microbialcell.com These include the stringent response, triggered by nutrient starvation, and the SOS response, a reaction to DNA damage, both of which can lead to a physiological state that is less susceptible to the actions of antibiotics like gentamicin. frontiersin.orgmicrobialcell.comfrontiersin.org

| Physiological State/Cell Type | Primary Characteristics | Mechanism of Gentamicin Tolerance | Supporting References |

|---|---|---|---|

| Slow-Growing Cells | Located in nutrient/oxygen-limited regions; reduced metabolic rate. | Gentamicin targets active protein synthesis, which is minimal in these cells, leading to reduced efficacy. | frontiersin.orgnih.govfrontiersin.org |

| Dormant/Inactive Cells | Metabolically quiescent due to harsh microenvironmental conditions. | Lack of active cellular processes targeted by the antibiotic. | frontiersin.orgnih.govasm.org |

| Persister Cells | A subpopulation of dormant, non-growing, phenotypically tolerant cells. | Reduced or absent proton motive force, which is essential for the cellular uptake of gentamicin. | frontiersin.orgnih.govnih.gov |

| Stress-Adapted Cells | Exhibit activated stress responses (e.g., stringent response, SOS response). | Cellular physiology is altered in a way that globally reduces antibiotic susceptibility. | frontiersin.orgmicrobialcell.com |

Preclinical Pharmacokinetic and Pharmacodynamic Research

Absorption and Distribution Studies in Animal Models and in vitro Systems

Due to its polar nature and high water solubility, gentamicin (B1671437) is poorly absorbed after oral administration. inchem.orgfao.org However, it is well-absorbed following intramuscular or subcutaneous injection, with peak blood concentrations typically observed within 30 to 90 minutes in various animal species. inchem.orgdrugs.com Once in the systemic circulation, gentamicin primarily distributes into the extracellular fluid. inchem.orgmsdvetmanual.com Plasma protein binding is generally low, reported to be less than 20-30%. inchem.orgoup.com

Preclinical studies across multiple species consistently demonstrate that gentamicin distribution into most tissues is limited. msdvetmanual.com However, a significant and defining characteristic of its pharmacokinetic profile is the marked accumulation in specific tissues, most notably the renal cortex and the endolymph of the inner ear. inchem.orgmsdvetmanual.com This selective accumulation is a key factor in the compound's well-known organ-specific toxicities.

In a study involving beagle dogs administered a single intravenous dose of radiolabelled gentamicin sulfate (B86663), exceptionally high levels were found in the kidney, particularly in the cortex. inchem.org Similarly, research in channel catfish showed that 96 hours after intramuscular injection, gentamicin concentration in the posterior kidney was approximately 15 times greater than in the liver and 1,000 times greater than in muscle tissue. vin.com Studies in neonatal puppies also confirmed that pathologic changes in the proximal tubular cells corresponded directly to the tissue accumulation of gentamicin. nih.gov

The persistence of gentamicin in renal tissue is noteworthy. In adult animals, gentamicin has been detected in the kidneys for as long as 18 to 20 months after treatment. msdvetmanual.commerckvetmanual.com This long retention is attributed to binding within the renal tubular cells. merckvetmanual.com

| Animal Model | Key Findings on Tissue Distribution | Reference |

|---|---|---|

| Beagle Dog | Extensive distribution to organs with exceptionally high levels in the kidney cortex. | inchem.org |

| Channel Catfish | 96 hours post-IM injection, kidney concentration was ~15x higher than liver and ~1000x higher than muscle. | vin.com |

| Rats | Accumulation in the renal cortex is a primary site of distribution. | nih.gov |

| Pigs (Piglets) | Age-dependent differences in volume of distribution observed. | mdpi.com |

| Mice | Following intravenous administration, gentamicin accumulates in the liver, spleen, and kidneys. | researchgate.net |

Investigations into the subcellular distribution of gentamicin, particularly within the renal proximal tubule cells, have provided critical insights into its mechanism of accumulation and toxicity. Studies using techniques such as density gradient centrifugation and autoradiography have shown that gentamicin is sequestered within specific organelles.

Research on rat renal cortex has demonstrated that following both in vivo and in vitro exposure, gentamicin predominantly localizes within lysosomes of the proximal tubular cells. nih.govdoi.orgumich.eduresearchgate.net Its distribution is closely associated with the lysosomal marker enzyme N-acetyl-β-d-glucosaminidase (NAG). nih.govdoi.orgumich.edu This lysosomal trapping is a consequence of the drug being transported into the cell, where it becomes sequestered. merckvetmanual.com The accumulation of gentamicin within these lysosomes can lead to their rupture and the subsequent release of contents into the cytosol, a key event in the pathogenesis of renal cell injury. merckvetmanual.com In vitro studies using LLC-PK1 cells, a porcine kidney epithelial cell line, have further illustrated this process, showing that gentamicin induces a partial relocalization of lysosomal contents to the cytosol. ucl.ac.be

Metabolism and Excretion Pathways in Animal Models

The elimination of gentamicin from the body is a rapid process primarily handled by the kidneys.

A significant body of evidence from preclinical studies indicates that gentamicin is not subject to metabolic biotransformation. inchem.orgfao.org Studies comparing gentamicin levels measured by radioassay, radioimmunoassay, and microbiological assay have found similar results, suggesting the absence of metabolites. inchem.org The drug is eliminated from the body in its unchanged, active form. inchem.orgmerckvetmanual.com The biosynthesis of gentamicin itself is a complex enzymatic process in the producing microorganism, Micromonospora purpurea, but once administered, it does not undergo metabolism in animal systems. pnas.orgresearchgate.net

Gentamicin is almost entirely excreted via the kidneys through the process of glomerular filtration. inchem.orgmerckvetmanual.commdpi.com In animals with normal renal function, 80% to 90% of an administered dose can be recovered in the urine within 24 hours. inchem.orgmerckvetmanual.com The renal clearance of gentamicin is closely correlated with the glomerular filtration rate (GFR). mdpi.comdrugbank.com

However, a fraction of the filtered gentamicin is reabsorbed from the tubular fluid into the proximal tubule cells. merckvetmanual.comscirp.org This reabsorption process is responsible for the drug's accumulation and prolonged retention in the renal cortex. nih.gov The elimination kinetics, therefore, often follow a multi-compartment model, reflecting an initial rapid elimination phase followed by a much slower release from the deep tissue compartment, primarily the kidneys. merckvetmanual.comnih.gov This slow release from renal intracellular binding sites can result in a very long terminal elimination half-life. merckvetmanual.com Studies in the isolated perfused rat kidney (IPRK) model have shown that gentamicin undergoes net reabsorption, and its accumulation in the kidney can range from approximately 20% to 30% of the administered dose. scirp.org

| Parameter | Animal Model / System | Observation | Reference |

|---|---|---|---|

| Primary Excretion Route | General (Multiple Species) | Renal (Glomerular Filtration) | inchem.orgmerckvetmanual.com |

| Metabolism | General (Multiple Species) | Not metabolized; excreted unchanged. | inchem.orgfao.org |

| Urinary Recovery (24h) | General (Multiple Species) | 80-90% of administered dose. | inchem.orgmerckvetmanual.com |

| Renal Handling | Rat (IPRK model) | Net reabsorption in proximal tubules. | scirp.org |

| Terminal Half-Life | General (Multiple Species) | Prolonged due to slow release from renal tissue. | merckvetmanual.com |

Pharmacodynamic Modeling in in vitro and Animal Systems

The antibacterial action of gentamicin is characterized as concentration-dependent killing. mdpi.comijper.org This means that higher peak concentrations of the drug result in a more rapid and extensive rate of bacterial eradication. Pharmacodynamic modeling in both in vitro and animal models has been crucial in defining the parameters that best predict its efficacy.

The ratio of the maximum plasma concentration (Cmax) to the minimum inhibitory concentration (MIC) of the target pathogen (Cmax/MIC) is considered a key pharmacodynamic index for aminoglycosides. mdpi.comdiva-portal.org In vitro time-kill curve experiments and animal infection models have shown that a Cmax/MIC ratio of 8 to 10 is often associated with optimal bactericidal activity and can help prevent the emergence of resistance. mdpi.comdiva-portal.org

In vitro pharmacodynamic models have been developed to describe the time course of bactericidal activity of gentamicin against various pathogens, such as Escherichia coli and Pseudomonas aeruginosa. diva-portal.orgnih.gov These models often incorporate concepts like adaptive resistance, where bacteria can temporarily become less susceptible after initial exposure to the antibiotic. diva-portal.orgcyprusjmedsci.comcyprusjmedsci.com Animal models of infection, such as neutropenic mouse thigh or sepsis models, have been instrumental in validating these in vitro findings and confirming the importance of the Cmax/MIC ratio for predicting successful outcomes. rxrama.com

Time-Kill Kinetics in Bacterial Cultures

Time-kill kinetic assays are fundamental in vitro studies that evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time. For Gentamicinsulfate salt, these studies typically involve exposing a standardized inoculum of bacteria to various concentrations of the antibiotic, often expressed as multiples of the Minimum Inhibitory Concentration (MIC). Samples are drawn at predefined intervals, and viable bacterial colony-forming units (CFU/mL) are enumerated to construct time-kill curves.

Research on gentamicin's time-kill kinetics reveals varied effects depending on the bacterial species and the antibiotic concentration. In studies involving Escherichia coli, exposure to gentamicin concentrations at or above the MIC results in a rapid, concentration-dependent reduction in bacterial counts within the initial hours. nih.govresearchgate.net For example, in static concentration experiments, regrowth of E. coli was observed at concentrations of 0.5, 1, and 2 mg/L, while concentrations of 4 and 16 mg/L kept the bacterial count below the limit of detection for 24 hours. nih.gov

Against Staphylococcus aureus, the kinetics can be different. Some studies show that while gentamicin is bactericidal, the rate of killing does not significantly increase beyond concentrations of 4 to 8 times the MIC, indicating a plateauing effect. asm.org Other research focusing on high concentrations found a marked concentration-dependent kill rate against S. aureus primarily within the first hour of exposure, after which the kill rate became independent of the concentration. actaorthop.orgtandfonline.com For instance, in one study, the kill curve slopes for S. aureus showed no statistical difference between a 6-fold range of clinical concentrations when analyzed at the 2-hour time point. oup.com

In contrast, against Pseudomonas aeruginosa, gentamicin demonstrates a more consistently concentration-dependent killing profile, where increasing concentrations lead to a faster and more profound reduction in bacterial burden. asm.orgresearchgate.net

| Bacterium | Gentamicin Concentration (multiple of MIC) | Time (hours) | Log10 CFU/mL Reduction | Reference |

|---|---|---|---|---|

| E. coli ATCC 25922 | 4 mg/L (~8x MIC) | 6 | > 4 (Below Detection Limit) | nih.gov |

| E. coli ATCC 25922 | 16 mg/L (~32x MIC) | 4 | > 4 (Below Detection Limit) | nih.gov |

| S. aureus ATCC 29213 | 4x MIC | 4 | ~ 3.5 | asm.org |

| S. aureus ATCC 29213 | 8x MIC | 4 | ~ 3.8 | asm.org |

| S. aureus ATCC 29213 | 16x MIC | 4 | ~ 4.0 | asm.org |

| P. aeruginosa ATCC 27853 | 4x MIC | 6 | ~ 2.0 (followed by regrowth) | researchgate.net |

| P. aeruginosa ATCC 27853 | 16x MIC | 6 | ~ 3.5 (followed by regrowth) | researchgate.net |

Post-Antibiotic Effect (PAE) and its Underlying Mechanisms

The post-antibiotic effect (PAE) is a key pharmacodynamic property of aminoglycosides, including gentamicin. It is characterized by the persistent suppression of bacterial growth even after the antibiotic concentration in the surrounding medium has fallen below the MIC. nih.govmhmedical.com This effect is concentration-dependent; higher peak concentrations of gentamicin typically induce a longer PAE. nih.gov

The primary mechanism underlying the PAE of gentamicin is believed to be the result of nonlethal damage and the continued presence of the drug at its target site—the bacterial 30S ribosomal subunit—for a period after its removal from the environment. researchgate.net This persistent binding continues to disrupt protein synthesis. oup.com Studies on E. coli have shown that recovery from the gentamicin-induced PAE coincides with the recovery of protein synthesis. oup.com During the PAE period, RNA synthesis may recover relatively quickly (within an hour), while DNA synthesis inhibition can persist longer before growth resumes. researchgate.netoup.com This supports the hypothesis that retained antibiotic molecules mediate the PAE by suppressing the biochemical activity of their molecular targets. oup.com

A broader mechanistic model suggests that the PAE can be explained by the dynamics of drug detoxification within individual cells. nih.gov This process involves a balance between the efflux (export) of the antibiotic out of the cell and the intracellular titration of the antibiotic by its target molecules. nih.gov The time required for a cell to reduce the intracellular drug concentration to a level that allows for the resumption of growth dictates the duration of the PAE.

Structure-Activity Relationship (SAR) Studies

Impact of Chemical Modifications on Molecular Activity and Resistance Profiles

The structure-activity relationship (SAR) of gentamicin is crucial for understanding its antibacterial mechanism and for developing strategies to overcome bacterial resistance. Gentamicin C is a mixture of three major components: C1, C1a, and C2, which differ only in the methylation patterns on the 6' position of the purpurosamine ring (ring I). embopress.orgheraldopenaccess.us These seemingly minor structural variations have a significant impact on biological activity. Studies have shown that gentamicin C1a and C2 bind to the ribosomal A-site with similar affinities, whereas gentamicin C1 binds with a 20- to 50-fold weaker affinity, demonstrating the importance of the 6'-carbon substitutions for target binding. embopress.org

The most prevalent mechanism of resistance to gentamicin involves enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs) produced by bacteria. embopress.orgnih.gov These enzymes primarily target the hydroxyl and amino groups on rings I and II, which are essential for specific interactions with the ribosomal A-site. embopress.org

| Enzyme Class | Specific Enzyme Example | Modification Site on Gentamicin | Effect | Reference |

|---|---|---|---|---|

| Aminoglycoside Acetyltransferase (AAC) | AAC(3) | 3-amino group (Ring II) | Sterically hinders ribosomal binding | embopress.org |

| Aminoglycoside Acetyltransferase (AAC) | AAC(6') | 6'-amino group (Ring I) | Reduces binding affinity | heraldopenaccess.us |

| Aminoglycoside Phosphotransferase (APH) | APH(3') | 3'-hydroxyl group (Ring I) | Prevents proper interaction with RNA | heraldopenaccess.us |

| Aminoglycoside Nucleotidyltransferase (ANT) | ANT(2") | 2"-hydroxyl group (Ring II) | Adds bulky adenylyl group, blocking binding | asm.org |

SAR insights have fueled the development of semisynthetic aminoglycosides designed to evade these resistance mechanisms. For example, selective guanidinylation of the N-3″ position of gentamicin has been shown to maintain antimicrobial activity against susceptible strains while also displaying activity against strains expressing several common AMEs. heraldopenaccess.us Another innovative approach involves creating amphiphilic aminoglycosides by attaching hydrophobic groups to the molecule. frontiersin.org This modification can alter the drug's mode of action, causing it to target the bacterial membrane in addition to the ribosome, thereby restoring activity against resistant bacteria. frontiersin.org

Computational Approaches for SAR Analysis

Computational methods are increasingly employed in preclinical research to analyze the SAR of antibiotics like gentamicin, predict their pharmacokinetic and pharmacodynamic properties, and guide the design of new derivatives. These approaches include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacokinetic/pharmacodynamic (PK/PD) modeling. nih.gov

Molecular docking is a prominent structure-based method used to simulate the interaction between a ligand (gentamicin) and its biological target (the bacterial ribosomal A-site). jpionline.org By predicting the binding mode and calculating a docking score, researchers can estimate the binding affinity of different gentamicin derivatives. This approach helps to rationalize the effects of chemical modifications on activity and can be used to screen potential new compounds virtually. jpionline.org For example, docking studies have been used to analyze the binding efficiency of gentamicin with proteins from Staphylococcus aureus. jpionline.org

Advanced Analytical Methodologies and Characterization in Research

Chromatographic Techniques for Research Sample Analysis

Chromatography is a cornerstone for the analysis of Gentamicin (B1671437) sulfate (B86663), enabling the separation of its structurally similar components. Due to the compound's lack of a strong UV-absorbing chromophore, specialized detection methods are often required. lcms.czpragolab.czthermofisher.com

Hydrophilic Interaction Chromatography (HILIC) for Aminoglycoside Analysis

Hydrophilic Interaction Chromatography (HILIC) has emerged as a valuable alternative to traditional reversed-phase chromatography for highly polar compounds like aminoglycosides. waters.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. This technique is effective for retaining and separating polar analytes that show little or no retention in reversed-phase systems. waters.com HILIC methods have been successfully applied to the separation of various aminoglycosides, including the components of gentamicin, often providing different selectivity compared to ion-pairing reversed-phase methods. waters.com

Capillary Electrophoresis (CE) and Microchip Electrophoresis Applications

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. It has been utilized for the analysis of Gentamicin sulfate, providing rapid and effective separation of its components. nih.govnih.gov Similar to HPLC, direct UV detection in CE is challenging, often necessitating pre-capillary derivatization to render the components detectable. nih.gov However, methods using indirect UV detection or coupling CE with mass spectrometry have also been explored.

Microchip Electrophoresis (MCE) represents a miniaturized form of CE, offering advantages such as significantly reduced analysis times (often to seconds), lower sample and reagent consumption, and the potential for integration into portable analytical systems. mdpi.com This technique separates analytes based on their size and charge within microfabricated channels, achieving rapid and efficient separations with high voltages. mdpi.com While the application of MCE to a wide range of biomolecules is well-established, its specific use in the routine analysis of Gentamicin sulfate is an area of ongoing research interest. mdpi.comuq.edu.au

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and quantitative analysis of Gentamicin sulfate components in research environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Component Identification and Quantification in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis and quantification of the components within Gentamicin sulfate. Both ¹H and ¹³C NMR have been used to identify the major gentamicins (C1, C1a, C2, C2a, and C2b). vedomostincesmp.ruresearchgate.netresearchgate.net By analyzing the characteristic signals in the NMR spectra that correspond to each component, it is possible to determine the composition of the mixture. vedomostincesmp.ruresearchgate.net A key advantage of NMR is its potential for quantification without the need for individual reference standards for each component, as the signal intensity is directly proportional to the number of nuclei. vedomostincesmp.ruresearchgate.net This makes quantitative NMR (qNMR) a valuable method for determining the molar ratios of the different gentamicins in a bulk sample. vedomostincesmp.ru

| NMR Nucleus | Application in Gentamicin Sulfate Analysis |

| ¹H NMR | Identification and quantification of components by analyzing characteristic proton signals. vedomostincesmp.ruresearchgate.net |

| ¹³C NMR | Provides complementary structural information and can be used for quantitative analysis of the major components. vedomostincesmp.ruoup.com |

Mass Spectrometry (MS) for Impurity Profiling and Quantification in Research Matrices

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like HPLC (LC-MS), is the definitive method for impurity profiling and quantification of Gentamicin sulfate. lcms.cznih.gov Its high sensitivity allows for the detection of trace-level impurities that may not be visible with other detectors. lcms.czwaters.com Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ions, which is crucial for the identification of unknown impurities. nih.gov Research studies have utilized LC-MS/MS to develop comprehensive impurity profiles of Gentamicin sulfate, identifying numerous related substances such as sisomicin, garamine (B8066852), and G-418. lcms.czresearchgate.netnih.gov This level of detailed characterization is essential for understanding the complete composition of the antibiotic complex in various research matrices. researchgate.net

Immunoassays and Biosensors for Research Detection

Immunoassays and biosensors offer highly specific and sensitive detection of Gentamicin sulfate, leveraging the principles of antibody-antigen recognition. These methods are particularly valuable for quantifying the compound in biological samples.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For Gentamicin sulfate, competitive direct ELISA methods have been developed for research applications, enabling its detection in complex matrices like animal plasma and milk. acs.orgnih.govacs.org

In a typical competitive ELISA for gentamicin, monoclonal antibodies highly specific to the gentamicin molecule are used. nih.govacs.org Gentamicin present in a research sample competes with a known quantity of enzyme-labeled gentamicin (e.g., gentamicin-HRP conjugate) for a limited number of antibody binding sites, which are typically coated on a microtiter plate. acs.orgr-biopharm.com The amount of enzyme activity is inversely proportional to the concentration of gentamicin in the sample; a lower signal indicates a higher concentration of the compound. creative-diagnostics.com

These developed assays have demonstrated high specificity with no significant cross-reactivity with other related aminoglycoside antibiotics. nih.govacs.org The sensitivity and reliability of these ELISAs make them suitable for monitoring gentamicin residues in various research settings.

Performance Characteristics of Gentamicin ELISA in Research Samples

| Matrix | Detection Limit (ng/mL) | Recovery Rate (%) |

|---|---|---|

| Phosphate-Buffered Saline (PBS) | 0.9 | N/A |

| Plasma | 1.0 | 85 - 112 |

Data sourced from studies on competitive direct ELISA development. nih.gov

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. bioradiations.comrouken.bio It is employed in research to provide detailed kinetic data on how drugs like gentamicin bind to their biological targets. youtube.com SPR measures the change in the refractive index at the surface of a sensor chip as an analyte (e.g., gentamicin) flows over and binds to a ligand (e.g., a receptor protein) that has been immobilized on the chip. ox.ac.ukyoutube.com

This analysis yields critical kinetic parameters, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated. The Kₑ value is a measure of the binding affinity between the two molecules.

SPR Binding Kinetics of Gentamicin to Megalin

| Parameter | Value | Description |

|---|

This data reflects the binding of a gentamicin mixture to full-length rabbit megalin. researchgate.net

Sample Preparation Strategies for Complex Research Matrices

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of Gentamicin sulfate, especially when dealing with complex biological or environmental matrices. The goal is to isolate the analyte from interfering substances that could compromise the analytical results.

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture based on their physical and chemical properties. For the polar and cationic nature of gentamicin, ion-exchange SPE is particularly effective. nih.govnih.gov

In this method, a sample, often from plasma or wastewater, is passed through an SPE cartridge containing a solid adsorbent (the stationary phase). nih.govnih.gov Gentamicin binds to the stationary phase while impurities are washed away. The purified gentamicin is then eluted with a different solvent for subsequent analysis, often by techniques like UHPLC-MS/MS. nih.govnih.gov A typical procedure involves using a weak cation exchanger. nih.govresearchgate.net The steps generally include:

Conditioning: The cartridge is conditioned sequentially with a solvent like methanol (B129727) and then water. nih.gov

Loading: The prepared sample is loaded onto the cartridge. nih.gov

Washing: The cartridge is washed to remove interfering substances, for example, with formic acid followed by a methanol/water mixture. nih.gov

Elution: The retained gentamicin is eluted from the cartridge, often using a mixture containing an organic solvent and a pH-modifying agent like ammonium (B1175870) hydroxide. nih.gov

This SPE procedure results in clean extracts, reduces matrix effects, and enhances the sensitivity of the subsequent analysis. nih.govnih.gov

Liquid-Liquid Extraction (LLE) is a fundamental separation technique that partitions a compound between two immiscible liquid phases. It is used to separate drugs from interfering substances in a sample matrix. For gentamicin analysis, LLE can be employed as a simple sample preparation step. nih.gov

The process involves mixing the aqueous sample containing gentamicin with an immiscible organic solvent. After mixing, the phases are separated. The choice of solvent and pH are critical to ensure that gentamicin is preferentially partitioned into one phase, leaving interfering substances in the other. For instance, a simple LLE followed by a derivatization step has been used to prepare plasma samples for HPLC analysis. nih.gov While effective for some applications, LLE can be more labor-intensive and may not always provide the same level of cleanliness as SPE for highly complex matrices.

Environmental Fate, Degradation Pathways, and Ecological Impact

Occurrence and Distribution in Environmental Compartments

Gentamicin (B1671437) sulfate (B86663), due to its incomplete metabolism in treated organisms and improper disposal of unused medication, enters environmental systems primarily through wastewater. Its physicochemical properties, particularly its high water solubility, influence its distribution in aquatic and terrestrial environments.

Gentamicin has been detected in various aquatic environments, from wastewater treatment plant (WWTP) influents and effluents to surface waters. A study in South Africa reported gentamicin concentrations in WWTP influents, though specific values were not provided in the available literature. Research on global river systems has highlighted the presence of numerous antibiotics, and while specific data for gentamicin in a wide array of rivers is not extensively documented in the search results, the general trend of antibiotic contamination is a global issue. For instance, a study of rivers in 72 countries across six continents found antibiotics in 65% of the sites monitored. aquatechtrade.com In the River Thames and its tributaries, a maximum total antibiotic concentration of 233 ng/L has been recorded. aquatechtrade.com Another study noted that sub-inhibitory concentrations of gentamicin (10 ng/mL and 50 ng/mL) were used to investigate its effects on river water microcosms. nih.gov

Table 1: Detection of Gentamicin in Aquatic Environments

| Environmental Matrix | Location/Study Context | Concentration Range | Reference(s) |

|---|---|---|---|

| River Water Microcosms | Laboratory Study | 10 ng/mL - 800 ng/mL (inhibitory) | nih.gov |